Lapatinib-d7 Ditosylate

描述

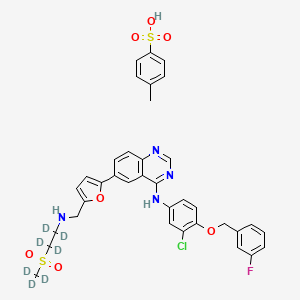

Lapatinib-d7 Ditosylate is a deuterated form of Lapatinib Ditosylate, which is a potent dual tyrosine kinase inhibitor. It is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor 2 (HER2). The deuterated version, Lapatinib-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of Lapatinib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lapatinib-d7 Ditosylate involves the incorporation of deuterium atoms into the Lapatinib molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents. The key steps in the synthesis include:

Deuterium Exchange: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

化学反应分析

Types of Reactions

Lapatinib-d7 Ditosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are frequently used in these reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which are studied to understand the drug’s metabolic pathways and potential side effects.

科学研究应用

Lapatinib-d7 Ditosylate is extensively used in scientific research, particularly in the fields of:

Chemistry: To study the chemical properties and reactivity of deuterated compounds.

Biology: To investigate the biological effects and metabolic pathways of Lapatinib.

Medicine: To develop and optimize cancer therapies, particularly for HER2-positive breast cancer.

Industry: To improve the formulation and delivery of Lapatinib-based drugs.

作用机制

Lapatinib-d7 Ditosylate exerts its effects by inhibiting the tyrosine kinase domains of both the epidermal growth factor receptor (HER1/EGFR) and the human epidermal growth factor receptor type 2 (HER2/ERBB2). By binding to the intracellular phosphorylation domain, it prevents receptor autophosphorylation upon ligand binding, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

相似化合物的比较

Similar Compounds

Erlotinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: Used for the treatment of non-small cell lung cancer, targeting the epidermal growth factor receptor.

Afatinib: An irreversible inhibitor of the epidermal growth factor receptor family, used in the treatment of non-small cell lung cancer.

Osimertinib: A third-generation tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer with specific mutations.

Uniqueness

Lapatinib-d7 Ditosylate is unique due to its dual inhibition of both HER1 and HER2 receptors, making it particularly effective in treating HER2-positive breast cancer. The deuterated form provides additional benefits in research by allowing for more precise tracking of the drug’s metabolic pathways and pharmacokinetics.

生物活性

Lapatinib-d7 Ditosylate is a deuterated form of Lapatinib, a selective dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB-2 (HER2) tyrosine kinases. This compound has garnered attention due to its significant role in cancer therapy, particularly in breast cancer treatment. This article will explore its biological activity, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

Lapatinib functions primarily by inhibiting the phosphorylation of EGFR and HER2, which are critical for tumor cell proliferation and survival. It binds to the intracellular domain of these receptors, preventing their autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways such as the Ras/PI3K/Akt pathway, which are essential for cell growth and division.

- IC50 Values : In vitro studies have demonstrated that Lapatinib-d7 exhibits IC50 values against ErbB-2 and EGFR of approximately 9.2 nM and 10.8 nM, respectively . This selectivity is crucial for minimizing off-target effects on other kinases.

Pharmacokinetics

Lapatinib-d7's pharmacokinetic profile has been characterized through various studies:

- Absorption : The bioavailability of Lapatinib is influenced by food intake. A low-fat meal can enhance its absorption, leading to increased systemic exposure .

- Distribution : Lapatinib has a large volume of distribution, indicating extensive tissue binding.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug interactions .

- Elimination : The elimination half-life is approximately 24 hours, allowing for once-daily dosing in clinical settings.

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of Lapatinib-d7 in treating solid tumors:

- Case Study Overview : In a Phase I trial involving 81 patients with advanced malignancies, Lapatinib was administered at varying doses (175 to 1800 mg) either once or twice daily. The study found that it was well tolerated with manageable side effects such as diarrhea and rash. Notably, some patients exhibited partial responses to treatment .

| Dose (mg) | Response Rate | Common Side Effects |

|---|---|---|

| 250 | 20% | Diarrhea, rash |

| 500 | 30% | Fatigue |

| 750 | 40% | Nausea |

| 1000 | 50% | Vomiting |

In Vivo Studies

In vivo studies using human tumor xenografts have demonstrated significant antitumor activity:

- Tumor Growth Inhibition : In models such as HN5 and BT474 xenografts, Lapatinib-d7 at doses of 75 mg/kg twice daily resulted in significantly smaller tumor volumes compared to controls . At a higher dose of 100 mg/kg, complete inhibition of tumor growth was observed.

Safety Profile

Despite its therapeutic benefits, Lapatinib-d7 is associated with several adverse effects:

- Hepatotoxicity : Liver function should be monitored due to potential hepatotoxicity associated with Lapatinib treatment .

- Cardiac Effects : There is a risk of decreased left ventricular ejection fraction; thus, cardiac monitoring is recommended during treatment .

- Gastrointestinal Effects : Diarrhea is a common side effect that can lead to dose modifications in some patients .

属性

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDXXJABMOYNGY-LXACFCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34ClFN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857921 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009307-24-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。